2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to the pyrimidoindole family, characterized by a fused pyrimidine-indole core. Its structure features a butylthio (-S-C₄H₉) group at position 2 and a 3-chlorophenyl substituent at position 2.
Properties
IUPAC Name |
2-butylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-2-3-11-26-20-23-17-15-9-4-5-10-16(15)22-18(17)19(25)24(20)14-8-6-7-13(21)12-14/h4-10,12,22H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWIXXXLYYJIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidoindole core, followed by the introduction of the butylthio and chlorophenyl groups. Key steps may include:
Cyclization reactions: to form the pyrimidoindole core.
Nucleophilic substitution: to introduce the butylthio group.
Electrophilic aromatic substitution: to attach the chlorophenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering the butylthio group to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the chlorophenyl group or the pyrimidoindole core, leading to various reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group or the indole nitrogen.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogenating agents or nucleophiles like thiols or amines.
Major Products:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Various reduced forms of the pyrimidoindole core or chlorophenyl group.
Substitution products: Derivatives with different substituents on the chlorophenyl or indole nitrogen.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent .
Kinase Inhibition:
The compound also shows promise as a selective inhibitor of certain protein kinases. Research indicates that modifications to the pyrimidoindole structure can enhance its inhibitory potency against kinases such as CDK5/p25 and GSK-3α/β. This property is particularly relevant in cancer research, where kinase inhibitors are crucial for targeted therapies .
Case Studies
-
Study on Antimicrobial Properties:
A study published in a peer-reviewed journal reported the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could serve as a lead for developing new antibiotics. -
Kinase Inhibition Research:
Another investigation focused on the inhibitory effects of various pyrimidoindole derivatives on specific kinases. The findings highlighted that structural modifications significantly influenced the inhibitory activity, with some derivatives showing IC50 values in the low micromolar range against selected targets .
Mechanism of Action
The mechanism by which 2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects is not fully understood but may involve:
Molecular targets: Such as specific enzymes or receptors that the compound binds to, altering their activity.
Pathways involved: Could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Effects at Position 2 (R²)
- Morpholinoethylthio (): The morpholine ring adds polarity and hydrogen-bonding capacity, which may enhance solubility and target engagement .
Substituent Effects at Position 3 (R³)
Molecular Weight and Formula Trends
Larger substituents (e.g., phenacylsulfanyl in ) increase molecular weight, which may impact bioavailability. The target compound (estimated MW: 397.91 g/mol) falls within the range of typical drug-like molecules.
Data Tables
Table 1: Structural and Physicochemical Comparison of Pyrimido[5,4-b]indole Derivatives
*Estimated using ChemDraw Professional 22.0.
Key Research Findings
Lipophilicity Trends : Alkylthio groups (e.g., butylthio, propylthio) enhance logP values compared to aromatic or polar substituents, favoring passive diffusion across biological membranes .
Steric Considerations : Bulky R³ substituents (e.g., ethoxyphenyl) may hinder binding to flat receptor sites, whereas smaller groups (e.g., methoxyphenyl) allow better accommodation .
Biological Activity
The compound 2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimido[5,4-b]indoles exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that This compound may also possess similar properties.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through various in vitro assays. It was found to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
Anticancer Activity
Studies have shown that This compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways and cancer proliferation.
- Modulation of Immune Response : It has been suggested that the compound could enhance immune responses by stimulating Toll-like receptors (TLRs), particularly TLR4, leading to increased production of type I interferons and other cytokines.
- Induction of Apoptosis : The activation of intrinsic apoptotic pathways has been observed in cancer cells treated with this compound.
Case Studies
A notable case study involved the evaluation of this compound's effect on human cancer cell lines. The study reported significant reductions in cell viability and alterations in cell morphology consistent with apoptosis after treatment with varying concentrations of the compound.
Study Design:
- Objective : To evaluate the anticancer effects on MDA-MB-231 cells.
- Methodology : Cells were treated with different concentrations (0, 2, 5, 10 µM) for 24 hours.
- Results : A dose-dependent decrease in cell viability was observed, confirmed by both MTT assay and flow cytometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
